![molecular formula C13H16Cl3N3OS B12008302 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound It is characterized by the presence of a thiourea group, a phenyl ring, and a trichloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves the reaction of a trichloromethyl ketone with a thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE may involve large-scale batch reactions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学研究应用
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-propionamide
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and thiourea moiety make it particularly interesting for research and industrial applications.
属性
分子式 |
C13H16Cl3N3OS |
|---|---|
分子量 |
368.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]butanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-2-6-10(20)18-11(13(14,15)16)19-12(21)17-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,18,20)(H2,17,19,21) |
InChI 键 |
WSDKQHJFKQWJDE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
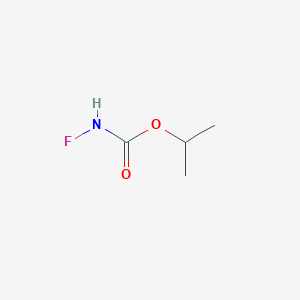


![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

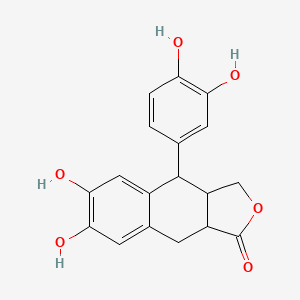
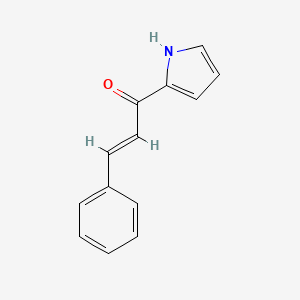

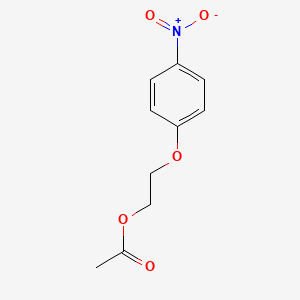
![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
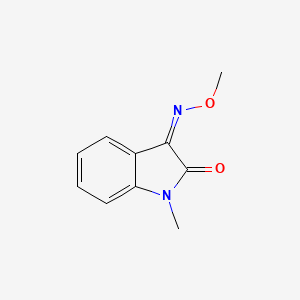
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)
